3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol
Overview
Description
1,6:3,4-Dianhydro-beta-D-altropyranose is a chemical compound with the molecular formula C6H8O4. It is a type of dianhydro sugar, which means it is derived from a sugar molecule by the removal of two water molecules. This compound is part of the broader class of dianhydro-hexopyranoses, which are known for their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6:3,4-Dianhydro-beta-D-altropyranose can be synthesized through a series of chemical reactions starting from D-altrose. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction typically involves the following steps :
Formation of Triflate Intermediate: D-altrose is first converted to a triflate intermediate using triflic anhydride in the presence of anhydrous pyridine and dichloromethane at low temperatures.
Fluorination: The triflate intermediate is then treated with DAST, leading to the formation of 1,6:3,4-Dianhydro-beta-D-altropyranose through a skeletal rearrangement process.
Industrial Production Methods
While specific industrial production methods for 1,6:3,4-Dianhydro-beta-D-altropyranose are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow reactors, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,6:3,4-Dianhydro-beta-D-altropyranose undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Skeletal Rearrangement: The compound is known for undergoing skeletal rearrangement reactions, particularly when treated with fluorinating agents like DAST.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used for fluorination reactions.
Solvents: Anhydrous dichloromethane and pyridine are frequently used as solvents in these reactions.
Temperature: Reactions are often conducted at low temperatures to control the reactivity and selectivity of the process.
Major Products Formed
The major products formed from the reactions of 1,6:3,4-Dianhydro-beta-D-altropyranose include various fluorinated derivatives and rearranged skeletal structures, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,6:3,4-Dianhydro-beta-D-altropyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,6:3,4-Dianhydro-beta-D-altropyranose involves its ability to undergo skeletal rearrangement and nucleophilic substitution reactions. These reactions are facilitated by the unique structural features of the compound, including the presence of anhydro bridges and reactive functional groups. The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used .
Comparison with Similar Compounds
1,6:3,4-Dianhydro-beta-D-altropyranose can be compared with other dianhydro-hexopyranoses, such as:
- 1,6:2,3-Dianhydro-beta-D-talopyranose
- 1,6:2,3-Dianhydro-beta-D-mannopyranose
- 1,6:3,4-Dianhydro-beta-D-allopyranose
Uniqueness
The uniqueness of 1,6:3,4-Dianhydro-beta-D-altropyranose lies in its specific skeletal structure and reactivity. Unlike other dianhydro-hexopyranoses, it undergoes distinct skeletal rearrangement reactions, leading to unique fluorinated products and rearranged structures .
Properties
IUPAC Name |
3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-3-5-4(10-5)2-1-8-6(3)9-2/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCSJPPJAVCLMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(O3)C(C(O1)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337094 | |
Record name | 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol(non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3868-04-0 | |
Record name | 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol(non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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